1-[(2-Tert-butyl-1,2,4-triazol-3-yl)methyl]-3-[2-(1-methylcyclopropyl)ethyl]urea
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Overview
Description
1-[(2-Tert-butyl-1,2,4-triazol-3-yl)methyl]-3-[2-(1-methylcyclopropyl)ethyl]urea is a synthetic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-Tert-butyl-1,2,4-triazol-3-yl)methyl]-3-[2-(1-methylcyclopropyl)ethyl]urea typically involves the following steps:
Formation of the Triazole Ring: The triazole ring is formed through a cyclization reaction involving a hydrazine derivative and an appropriate nitrile.
Introduction of the Tert-butyl Group: The tert-butyl group is introduced via alkylation using tert-butyl bromide in the presence of a base.
Formation of the Urea Derivative: The final step involves the reaction of the triazole derivative with an isocyanate to form the urea linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
1-[(2-Tert-butyl-1,2,4-triazol-3-yl)methyl]-3-[2-(1-methylcyclopropyl)ethyl]urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The triazole ring can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole N-oxides, while reduction can lead to the formation of amine derivatives.
Scientific Research Applications
1-[(2-Tert-butyl-1,2,4-triazol-3-yl)methyl]-3-[2-(1-methylcyclopropyl)ethyl]urea has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential as an antifungal, antibacterial, and anticancer agent.
Industry: Utilized in the development of new materials and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of 1-[(2-Tert-butyl-1,2,4-triazol-3-yl)methyl]-3-[2-(1-methylcyclopropyl)ethyl]urea involves its interaction with specific molecular targets. The triazole ring is known to bind to metal ions and enzymes, inhibiting their activity. This compound may also interfere with cellular processes by binding to DNA or proteins, leading to its biological effects.
Comparison with Similar Compounds
Similar Compounds
- **1-[(2-Tert-butyl-1,2,4-triazol-3-yl)methyl]-3-[2-(1-methylcyclopropyl)ethyl]urea
- **1-[(2-Tert-butyl-1,2,4-triazol-3-yl)methyl]-3-[2-(1-methylcyclopropyl)ethyl]thiourea
- **1-[(2-Tert-butyl-1,2,4-triazol-3-yl)methyl]-3-[2-(1-methylcyclopropyl)ethyl]carbamate
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and the presence of both the triazole and urea functionalities. This combination imparts unique chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
1-[(2-tert-butyl-1,2,4-triazol-3-yl)methyl]-3-[2-(1-methylcyclopropyl)ethyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25N5O/c1-13(2,3)19-11(17-10-18-19)9-16-12(20)15-8-7-14(4)5-6-14/h10H,5-9H2,1-4H3,(H2,15,16,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXQKNQYSSVQPAL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1)CCNC(=O)NCC2=NC=NN2C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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